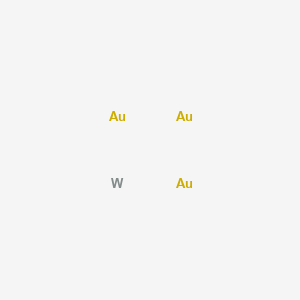
Gold;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-tungsten compounds are unique materials that combine the properties of gold and tungsten. Gold is known for its excellent conductivity, malleability, and resistance to corrosion, while tungsten is recognized for its high melting point, density, and hardness. The combination of these two elements results in a compound that exhibits a blend of these desirable properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-tungsten compounds can be synthesized through various methods, including chemical vapor deposition (CVD), physical vapor deposition (PVD), and alloying processes. In the CVD method, gold and tungsten precursors are vaporized and then deposited onto a substrate under controlled conditions. The PVD method involves the physical transfer of gold and tungsten atoms onto a substrate in a vacuum environment. Alloying processes typically involve melting gold and tungsten together at high temperatures to form a homogeneous mixture.
Industrial Production Methods
Industrial production of gold-tungsten compounds often involves the use of advanced techniques such as powder metallurgy and additive manufacturing. Powder metallurgy involves the mixing of gold and tungsten powders, followed by compaction and sintering to form a solid material. Additive manufacturing, such as selective laser melting, allows for the precise control of the composition and microstructure of the gold-tungsten compound, enabling the production of complex shapes and structures.
Analyse Des Réactions Chimiques
Types of Reactions
Gold-tungsten compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Gold-tungsten compounds can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another, often facilitated by catalysts or specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of gold-tungsten compounds may result in the formation of gold oxide and tungsten oxide, while reduction reactions may yield pure gold and tungsten metals.
Applications De Recherche Scientifique
Gold-tungsten compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Employed in biological imaging and as contrast agents in electron microscopy.
Medicine: Investigated for use in targeted drug delivery systems and as components in medical implants due to their biocompatibility.
Industry: Utilized in the production of high-performance electronic components, such as connectors and contacts, due to their excellent electrical conductivity and durability.
Mécanisme D'action
The mechanism by which gold-tungsten compounds exert their effects depends on their specific application. In catalysis, the compound’s surface properties and electronic structure play a crucial role in facilitating chemical reactions. In biological and medical applications, the compound’s biocompatibility and ability to interact with biological molecules are key factors. The molecular targets and pathways involved can vary widely, from enzyme inhibition to cellular uptake mechanisms.
Comparaison Avec Des Composés Similaires
Gold-tungsten compounds can be compared with other similar compounds, such as gold-platinum and tungsten-carbide compounds:
Gold-Platinum Compounds: Like gold-tungsten, gold-platinum compounds exhibit excellent conductivity and resistance to corrosion. gold-tungsten compounds have a higher melting point and greater hardness.
Tungsten-Carbide Compounds: Tungsten-carbide is known for its extreme hardness and wear resistance, making it ideal for cutting tools and abrasives. Gold-tungsten compounds, while not as hard, offer better electrical conductivity and corrosion resistance.
Similar Compounds
- Gold-platinum compounds
- Tungsten-carbide compounds
- Gold-silver compounds
- Tungsten-nickel compounds
Gold-tungsten compounds stand out due to their unique combination of properties, making them versatile and valuable in various scientific and industrial fields.
Propriétés
Numéro CAS |
827303-05-9 |
|---|---|
Formule moléculaire |
Au3W |
Poids moléculaire |
774.74 g/mol |
Nom IUPAC |
gold;tungsten |
InChI |
InChI=1S/3Au.W |
Clé InChI |
AIHDKMBVXQLNAE-UHFFFAOYSA-N |
SMILES canonique |
[W].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


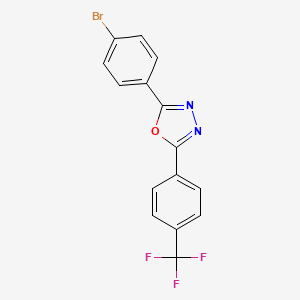
![1-{2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]phenyl}ethan-1-one](/img/structure/B14213386.png)
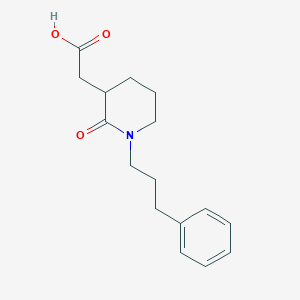


![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
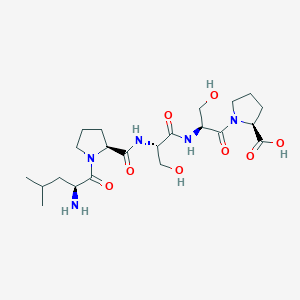
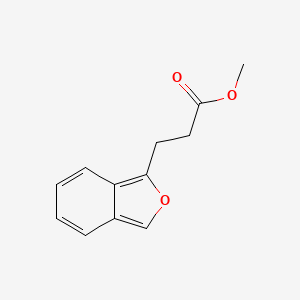
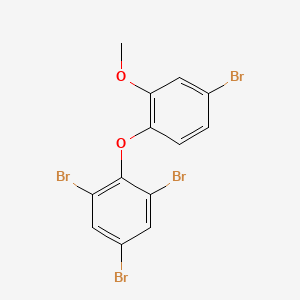
silane](/img/structure/B14213431.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)
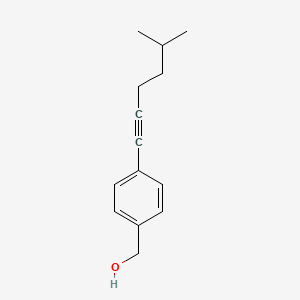
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
